2-methyl-4-({[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}methyl)-1,3-thiazole
Description
Properties
IUPAC Name |
5-(4-methylphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S3/c1-10-3-5-12(6-4-10)14-9-23-16-19-18-15(20(14)16)22-8-13-7-21-11(2)17-13/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEKMDQABQCRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC4=CSC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-({[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}methyl)-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions, leading to the formation of the triazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as solvent choice, temperature, and catalyst concentration is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-({[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}methyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated reagents; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-methyl-4-({[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}methyl)-1,3-thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-({[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}methyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Thiazole-Triazole Hybrids
- Compound 9d (): 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide. Structural Differences: Replaces the triazolo-thiazole with a benzodiazole-triazole-thiazole hybrid. Bioactivity: Demonstrated moderate antimicrobial activity, attributed to the benzodiazole moiety .
Triazolo-Thiadiazoles
- Compound (I) (): 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole. Structural Differences: Replaces the triazolo-thiazole with a thiadiazole-thiadiazole core. The dual sulfanyl groups enhance electron-withdrawing effects. Bioactivity: Exhibits antifungal properties due to thiadiazole’s affinity for fungal lanosterol demethylase .
Antimicrobial Activity
- Target Compound : Predicted to inhibit bacterial enzymes (e.g., dihydrofolate reductase) via thiazole-triazole π-π stacking and sulfur-mediated binding .
- TZ1–TZ9 () : Benzothiazole-triazole hybrids showed antioxidant activity, with TZ-5 exhibiting 70% inhibition at 5 mg/mL, comparable to ascorbic acid .
Antifungal Activity
Biological Activity
The compound 2-methyl-4-({[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}methyl)-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings on its biological properties, particularly focusing on its antimicrobial and anticancer activities.
Chemical Structure and Properties
- Molecular Formula : C15H15N5S2
- Molecular Weight : 341.43 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring system which is known for its diverse biological activities. The presence of the triazole and thiazole moieties contributes to its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to the one in focus have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study reported that thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL against these pathogens .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 64 |
| Target Compound | Candida albicans | 16 |
Anticancer Activity
The anticancer properties of thiazole derivatives are well-documented. Research indicates that compounds containing both thiazole and triazole rings can induce apoptosis in cancer cell lines. For instance, a derivative similar to the target compound exhibited an IC50 value of 1.98 µg/mL against A-431 human epidermoid carcinoma cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound C | A-431 | 1.98 |
| Compound D | Jurkat | 2.10 |
| Target Compound | HT-29 | 1.61 |
The biological activity of the target compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The presence of electron-donating groups in its structure enhances its interaction with DNA and proteins involved in these pathways. Molecular docking studies have shown that the compound can effectively bind to target proteins through hydrophobic interactions and hydrogen bonding .
Case Studies
In a notable study, researchers synthesized various thiazole derivatives and assessed their biological activities. The findings indicated that modifications at specific positions on the thiazole ring significantly influenced their efficacy against cancer cell lines .
Example Study
A study conducted by researchers evaluated a series of thiazoles for their antibacterial and antifungal properties. Among the synthesized compounds, one derivative displayed potent activity against Candida glabrata with an MIC of 32 µg/mL. This highlights the potential of thiazole derivatives in treating fungal infections as well .
Q & A
Q. What are the established synthetic routes for 2-methyl-4-({[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}methyl)-1,3-thiazole, and what analytical methods validate its purity?
Answer: The synthesis typically involves multi-step heterocyclic condensation. For example, triazolo-thiadiazole intermediates (common in related compounds) are formed via cyclization of 4-amino-5-substituted-1,2,4-triazole-3-thiols with carboxylic acids in phosphorus oxychloride (POCl₃) under reflux . Key steps include:
- Alkylation/Thiolation: Introduction of sulfanyl groups via reactions with alkyl halides or thiol precursors .
- Cyclocondensation: Use of hydrazine hydrate and acetic acid in POCl₃ to form triazolo-thiadiazole cores .
Validation: - Structural Confirmation: ¹H/¹³C NMR and IR spectroscopy to verify functional groups (e.g., sulfanyl, triazole) .
- Purity Assessment: High-performance liquid chromatography (HPLC) with ≥95% purity thresholds .
Q. How is the compound’s antifungal activity initially screened, and what molecular targets are prioritized?
Answer: Initial screening often involves in vitro assays against fungal strains (e.g., Candida albicans, Aspergillus niger) using broth microdilution methods to determine minimum inhibitory concentrations (MICs) . Molecular Target:
- 14-α-Demethylase (CYP51): A cytochrome P450 enzyme critical for ergosterol biosynthesis. Docking studies (e.g., using PDB ID 3LD6) assess triazole-thiadiazole binding to the enzyme’s active site . Computational tools like AutoDock Vina predict binding affinities (ΔG values), with lower values (e.g., −8.5 kcal/mol) indicating stronger interactions .
Q. What physicochemical properties are critical for solubility and bioavailability, and how are they measured?
Answer:
- LogP (Lipophilicity): Determined via reverse-phase HPLC or shake-flask methods. Optimal LogP values (2–4) balance membrane permeability and aqueous solubility .
- Thermal Stability: Differential scanning calorimetry (DSC) identifies decomposition points (>200°C for similar triazoles) .
- Ionization Constants (pKa): Potentiometric titration to assess protonation states of triazole and thiazole rings, influencing solubility at physiological pH .
Advanced Research Questions
Q. How do substituents on the triazole and thiazole rings influence antimicrobial activity? Provide a structure-activity relationship (SAR) analysis.
Answer:
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance antifungal activity by increasing electrophilicity and target binding. For example, 4-chlorophenyl analogs show MICs of 2–8 µg/mL against C. albicans .
- Methoxy Groups: Improve solubility but may reduce potency. 4-Methoxyphenyl derivatives exhibit MICs of 16–32 µg/mL, suggesting a trade-off between hydrophilicity and target affinity .
- Sulfanyl Linkers: Critical for redox-mediated interactions with fungal enzymes. Removal or oxidation of the sulfanyl group reduces activity by >50% .
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?
Answer:
- Docking Refinement: Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility, which static docking (e.g., AutoDock) may overlook .
- Experimental Validation: Perform enzyme inhibition assays (e.g., CYP51 activity via UV-Vis spectroscopy) to confirm target engagement. Discrepancies may arise due to off-target effects or compound aggregation .
- Metabolite Screening: LC-MS/MS to identify active metabolites that may contribute to observed bioactivity .
Q. What strategies optimize bioavailability without compromising antifungal efficacy?
Answer:
- Prodrug Design: Introduce ester or glycoside moieties to enhance solubility. For example, acetylated derivatives of triazoles show 2-fold higher plasma concentrations in murine models .
- Co-crystallization: Improve dissolution rates via co-crystals with succinic acid or urea, increasing aqueous solubility by 30–50% .
- Hybridization: Merge triazole-thiadiazole scaffolds with hydrophilic heterocycles (e.g., morpholine), reducing LogP by 1.5 units while retaining MICs ≤8 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
